molecular formula C11H12O5 B1510586 3-Acetoxy-4-hydroxy-benzoic acid ethyl ester

3-Acetoxy-4-hydroxy-benzoic acid ethyl ester

Cat. No. B1510586
M. Wt: 224.21 g/mol
InChI Key: DASIXFZHFSHUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetoxy-4-hydroxy-benzoic acid ethyl ester is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetoxy-4-hydroxy-benzoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetoxy-4-hydroxy-benzoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 3-acetyloxy-4-hydroxybenzoate

InChI

InChI=1S/C11H12O5/c1-3-15-11(14)8-4-5-9(13)10(6-8)16-7(2)12/h4-6,13H,3H2,1-2H3

InChI Key

DASIXFZHFSHUED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)OC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,4-Dihydroxy-benzoic acid ethyl ester (550 mg, 3.02 mmol) was dissolved in DMF (5 ml), potassium tert-butoxide (210 mg, 2.87 mmol) was added and the mixture stirred for 10 min. Acetic anhydride (339 mg, 3.32 mmol) was added and stirring continued for 10 min. The mixture was partitioned between EA and 2 N hydrochloric acid, and the aqueous phase extracted with EA. The combined organic phases were dried over sodium chloride, decanted and evaporated to dryness. The residue was purified by RP HPLC (water/ACN gradient).
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
339 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,4-Dihydroxy-benzoic acid ethyl ester (550 mg, 3.02 mmol) was dissolved in DMF (5 ml), potassium tert-butylate (210 mg, 2.87 mmol) was added and the mixture stirred for 10 min. Acetic anhydride (339 mg, 3.32 mmol) was added and stirring continued for 10 min. The mixture was partitioned between EA and 2 N hydrochloric acid, the aqueous phase extracted with EA, the combined organic phases were dried over sodium chloride, decanted and evaporated to dryness. The residue was purified by RP HPLC (water/ACN gradient) to yield the title compound.
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
339 mg
Type
reactant
Reaction Step Three

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